molecular formula C17H27N3S B5757981 N-(2-methylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea

N-(2-methylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea

Cat. No. B5757981
M. Wt: 305.5 g/mol
InChI Key: JIDSDOFVWLDODV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiourea derivatives typically involves the reaction of an isothiocyanate with an amine. For N-(2-methylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea, this could mean reacting 2-methylphenyl isothiocyanate with 2,2,6,6-tetramethyl-4-piperidinamine. An example closely related to the potential synthetic route includes the synthesis of various thiourea derivatives by refluxing a mixture of equimolar amounts of appropriate isothiocyanates and amines (Abosadiya et al., 2015).

Molecular Structure Analysis

The molecular structure of thiourea derivatives is characterized by the presence of the thiourea moiety, which can engage in hydrogen bonding and exhibit various electronic effects due to its functional groups. The structure of similar compounds has been elucidated using techniques such as X-ray crystallography, demonstrating how substituents influence the overall molecular geometry and intermolecular interactions (Yamin et al., 2008).

Chemical Reactions and Properties

Thiourea derivatives are reactive towards electrophiles and can participate in various organic transformations, including cyclization reactions and the formation of heterocyclic compounds. They are also known for their nucleophilicity, especially at the sulfur atom, which can be exploited in substitution reactions (Koch et al., 2001).

Physical Properties Analysis

The physical properties of thiourea derivatives, such as solubility, melting point, and crystalline structure, are significantly influenced by their molecular structure. The presence of different substituents can alter these properties, which is critical for their application in various fields. The crystal packing and hydrogen bonding patterns can be studied to understand these properties better (Saeed et al., 2011).

Chemical Properties Analysis

Thiourea derivatives exhibit a wide range of chemical properties, including acidity/basicity of the NH groups, redox behavior of the sulfur atom, and their role as ligands in coordination chemistry. These properties are pivotal in catalysis, sensor development, and metal ion detection. The chemical behavior can be tailored by modifying the substituents on the thiourea nitrogen atoms, offering a pathway to synthesize compounds with desired reactivities and functionalities (Wawer et al., 2000).

properties

IUPAC Name

1-(2-methylphenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3S/c1-12-8-6-7-9-14(12)19-15(21)18-13-10-16(2,3)20-17(4,5)11-13/h6-9,13,20H,10-11H2,1-5H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIDSDOFVWLDODV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=S)NC2CC(NC(C2)(C)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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